molecular formula C16H12ClN3O B7593765 5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide

5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide

Cat. No. B7593765
M. Wt: 297.74 g/mol
InChI Key: VVXRHZJXTFZHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide involves the inhibition of certain enzymes such as topoisomerase and protein kinase that are involved in cancer cell growth and proliferation. This compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which requires careful monitoring and dosage control.

Future Directions

There are several future directions for research on 5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide. One area of interest is the development of more effective and less toxic derivatives of this compound for cancer treatment. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of 5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide involves the reaction of 5-chloro-8-hydroxyquinoline with N-methyl-2-pyridylamine in the presence of a suitable coupling agent. The resulting product is then treated with carboxylic acid to obtain the desired compound.

Scientific Research Applications

5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has also shown promising results in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-N-methyl-N-pyridin-2-ylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-20(14-6-2-3-9-18-14)16(21)12-7-8-13(17)11-5-4-10-19-15(11)12/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRHZJXTFZHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.